4-Chloro-6-methoxynicotinonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-6-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUHIOALPSVHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Precursors of 4-Chloro-6-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors for 4-Chloro-6-methoxynicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details two principal synthetic pathways, focusing on the chemical reactions, necessary reagents, and experimental conditions. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Logical relationships and experimental workflows are illustrated using Graphviz diagrams.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its versatile structure allows for further functionalization, making it a valuable building block in the synthesis of complex bioactive molecules. The efficient and scalable synthesis of this compound is crucial for drug discovery and development programs. This guide explores the most common and effective precursors and the synthetic routes to obtain this compound.
Primary Synthetic Routes
Two primary synthetic routes have been identified for the preparation of this compound:
-
Route 1: Regioselective Methoxylation of 4,6-Dichloronicotinonitrile. This is the most prominent and well-documented pathway. It involves the selective substitution of the chlorine atom at the 6-position of the pyridine ring with a methoxy group.
-
Route 2: Chlorination of 4-hydroxy-6-methoxynicotinonitrile. This alternative route involves the conversion of a hydroxyl group at the 4-position to a chlorine atom.
The following sections will delve into the details of each synthetic pathway.
Route 1: From 4,6-Dichloronicotinonitrile
This route is a two-step process starting from the readily available 4,6-dichloronicotinamide.
Synthesis of the Precursor: 4,6-Dichloronicotinonitrile
The initial step involves the dehydration of 4,6-dichloronicotinamide to form the corresponding nitrile.
Reaction Scheme:
An In-depth Technical Guide to 4-Chloro-6-methoxynicotinonitrile: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methoxynicotinonitrile is a substituted pyridine derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a chlorinated pyridine ring with methoxy and cyano functional groups, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structural details, and potential biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the life sciences.
Chemical Properties and Structure
This compound is characterized by the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol .[1][2] Its unique structure, featuring a pyridine core, is the foundation of its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂O | [1][2] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| CAS Number | 1261493-38-2 | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 74 - 78 °C | [3] |
| Boiling Point | 99 - 100 °C @ 1 mmHg | [3] |
| Solubility | Information not readily available |
Structural Identifiers:
-
InChI: 1S/C7H5ClN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3
-
InChIKey: VEUHIOALPSVHJH-UHFFFAOYSA-N[1]
-
SMILES: COC1=NC=C(C#N)C=C1Cl
Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds can provide valuable guidance.
Synthesis of Nicotinonitrile Derivatives (General Approach)
The synthesis of substituted nicotinonitriles often involves multi-step reactions. A common strategy for a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves a three-step process:
-
Cyclization: Formation of the core heterocyclic ring structure.
-
Nitrification: Introduction of a nitro group onto the ring.
-
Chlorination: Replacement of a hydroxyl group with a chlorine atom using a chlorinating agent like phosphorus oxychloride.[4][5]
A logical workflow for synthesizing substituted nicotinonitriles can be visualized as follows:
Caption: General synthetic workflow for substituted nicotinonitriles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methoxy, and cyano substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the quaternary carbons of the pyridine ring and the cyano group, as well as the carbon of the methoxy group.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique would likely lead to the fragmentation of the molecule. Expected fragments could include the loss of a chlorine atom, a methyl group from the methoxy moiety, or the entire methoxy group.[6] The molecular ion peak would confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): A softer ionization technique that would likely show the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation.[6]
A general workflow for the analytical characterization of a synthesized compound is outlined below:
Caption: Analytical workflow for structural confirmation and purity assessment.
Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the broader class of nicotinonitrile derivatives has demonstrated significant pharmacological potential, particularly as anticancer and antimicrobial agents.
Anticancer Activity: PIM-1 Kinase Inhibition
Several nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[7][8] Overexpression of PIM-1 is implicated in various human cancers, making it an attractive target for cancer therapy.[8][9]
The PIM-1 signaling pathway is regulated by the JAK/STAT pathway and, in turn, influences other critical pathways like NF-κB.[7][9] Inhibition of PIM-1 by nicotinonitrile derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.[7]
A simplified representation of the PIM-1 signaling pathway and the potential point of intervention by nicotinonitrile-based inhibitors is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chloro-6-methoxynicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-6-methoxynicotinonitrile (CAS No. 1261493-38-2). Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. Detailed experimental protocols for obtaining empirical data are also provided to facilitate laboratory work.
Chemical Structure and Properties
-
IUPAC Name: 4-Chloro-6-methoxypyridine-3-carbonitrile
-
Molecular Formula: C₇H₅ClN₂O[1]
-
Molecular Weight: 168.58 g/mol [1]
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~8.5 | s | 1H | Pyridine Ring (H-2) |
| ~7.0 | s | 1H | Pyridine Ring (H-5) |
| ~4.0 | s | 3H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~165 | C-6 (attached to -OCH₃) |
| ~155 | C-2 |
| ~145 | C-4 (attached to -Cl) |
| ~115 | C-5 |
| ~115 | Cyano (-C≡N) |
| ~95 | C-3 (attached to -C≡N) |
| ~55 | Methoxy (-OCH₃) |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950, ~2850 | Medium | Methoxy C-H Stretch |
| ~2230 | Strong | C≡N Stretch (Nitrile) |
| ~1600, ~1480 | Medium | Aromatic C=C and C=N Ring Stretch |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |
| ~850 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z (Predicted) | Relative Intensity | Ion Assignment |
| 168/170 | High (100:33) | [M]⁺/ [M+2]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 153/155 | Medium | [M-CH₃]⁺ |
| 140/142 | Medium | [M-CO]⁺ or [M-N₂]⁺ |
| 133 | Medium | [M-Cl]⁺ |
| 105 | Medium | [M-Cl-CO]⁺ or [M-Cl-N₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure with the ATR anvil to ensure good contact.
-
-
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
Mass Spectrometry (EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup (GC-MS):
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to identify major fragment ions.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Spectroscopic analysis workflow.
References
An In-depth Technical Guide on 4-Chloro-6-methoxynicotinonitrile (CAS 1261493-38-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methoxynicotinonitrile, with the Chemical Abstracts Service (CAS) registry number 1261493-38-2, is a substituted pyridine derivative. This document aims to provide a comprehensive overview of its known properties. However, it is important to note that publicly available information regarding its specific quantitative physical and chemical properties, detailed experimental protocols, and biological activity is limited. This guide summarizes the available data and provides a general context based on the broader class of nicotinonitrile derivatives.
Chemical Identity and Properties
This compound is classified as a cyano-, nitrile-, ether-, and pyridine-containing heterocyclic compound.[1] Its basic structural and chemical information is summarized below.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1261493-38-2 | [2] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Physical Form | Solid | [3] |
| Purity | Typically offered at ≥95% | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | Data not available in peer-reviewed literature | |
| Boiling Point | Data not available in peer-reviewed literature | |
| Density | Data not available in peer-reviewed literature | |
| Solubility | Data not available in peer-reviewed literature |
Note: While some chemical suppliers may provide estimated values for these properties, they are not cited here due to a lack of independent verification in scientific literature.
Synthesis and Characterization
-
Nitration of a suitable aromatic precursor.
-
Condensation reactions to build the pyridine ring.
-
Reduction and cyclization steps.
-
Chlorination of a hydroxy-pyridine intermediate.
Patents for the preparation of structurally related compounds, such as 4-chloro-6,7-dimethoxyquinoline, describe detailed synthetic pathways that could potentially be adapted.[4]
For characterization, standard analytical techniques would be employed to confirm the structure and purity of this compound. A general workflow for such a characterization is depicted below.
Potential Biological Activity: A Look at the Nicotinonitrile Scaffold
While no specific biological activity has been reported for this compound, the broader class of nicotinonitrile derivatives has attracted significant interest in medicinal chemistry.[5] These compounds are known to exhibit a wide range of pharmacological activities, including:
-
Anticancer Properties: Many nicotinonitrile derivatives have been investigated for their potential as anticancer agents.[5]
-
Antimicrobial and Antiviral Effects: Some substituted nicotinonitriles have demonstrated activity against various pathogens.[5]
Given the presence of the nicotinonitrile core, it is plausible that this compound could be a candidate for biological screening in these areas. A hypothetical workflow for the initial biological screening of a novel compound like this is presented below.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1261493-38-2 [chemicalbook.com]
- 3. 4-Chloro-2-methoxynicotinonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterocyclic Building Blocks for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the bedrock of modern organic synthesis and medicinal chemistry. These cyclic structures, incorporating at least one heteroatom such as nitrogen, oxygen, or sulfur, are pervasive in nature and constitute a significant portion of approved pharmaceuticals.[1][2] Their unique physicochemical properties, including polarity, solubility, and hydrogen bonding capability, allow them to interact with biological targets with high specificity and affinity, making them indispensable scaffolds in drug discovery.[3][4] This guide provides an in-depth exploration of the classification, synthesis, and application of these vital building blocks.
Classification of Heterocyclic Scaffolds
Heterocyclic compounds are broadly classified based on ring size, the nature of the heteroatom(s), and the degree of saturation. This systematic classification helps in understanding their structure-activity relationships (SAR) and designing synthetic strategies. The most common scaffolds in medicinal chemistry are five- and six-membered rings containing nitrogen, oxygen, or sulfur.[5][6]
Key Synthetic Methodologies & Experimental Protocols
The construction of heterocyclic rings is a central theme in organic synthesis. Numerous named reactions have been developed for this purpose, each offering a unique pathway to specific scaffolds. Below are detailed protocols for three seminal methods.
A typical organic synthesis workflow involves several key stages, from the initial reaction to the final characterization of the pure product.
Paal-Knorr Furan Synthesis
This method synthesizes substituted furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration.[7][8]
Experimental Protocol: Synthesis of 2,5-Dimethylfuran [1]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[9]
-
Workup and Purification: Allow the reaction mixture to cool to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1][9]
Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10]
Experimental Protocol: Synthesis of 2-Phenylindole [3]
-
Reaction Setup: Dissolve phenylhydrazine and acetophenone in a suitable solvent like ethanol in a reaction flask.
-
Catalyst Addition: Add an acid catalyst, such as polyphosphoric acid or zinc chloride, to the reaction mixture and stir to ensure homogeneity.
-
Reaction: Heat the reaction mixture under reflux for 2-4 hours with constant stirring. The formation of the phenylhydrazone intermediate is followed by a[2][2]-sigmatropic rearrangement and cyclization.[11]
-
Workup and Purification: After the reaction is complete, cool the mixture and pour it into ice water. The precipitated crude product is collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure 2-phenylindole.
Hantzsch Pyridine Synthesis
This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[12][13]
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]
-
Reaction Setup: In a sealed vessel, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent) in an aqueous medium. No organic solvent or catalyst is required for this green chemistry approach.
-
Reaction: Heat the sealed vessel. The reaction proceeds through a one-pot condensation.
-
Workup and Purification: After cooling to room temperature, the solid product precipitates. Isolate the 1,4-dihydropyridine by simple filtration. The product is often obtained in high purity (86-96% yield). The aqueous filtrate can be recycled and reused.[5]
-
Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).
Quantitative Data in Heterocyclic Synthesis
The efficiency of a synthetic method is often evaluated by its yield, reaction time, and conditions. The choice of catalyst, solvent, and heating method can dramatically influence the outcome.
Table 1: Comparison of Yields for Indole Synthesis Methods[4][14][15]
| Synthesis Method | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temp. (°C) | Yield (%) |
| Fischer Indole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 |
| Fischer Indole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170 | 92 |
| Fischer Indole | p-Nitrophenylhydrazine, Isopropyl methyl ketone | Conventional | Acetic Acid/HCl | Acetic Acid/HCl | 4 hours | Reflux | 30 |
| Bischler-Möhlau | 2-bromoacetophenone, Aniline | Conventional | - | - | - | - | Moderate |
| Bischler-Möhlau | 2-bromoacetophenone, Aniline | Microwave | Clay | - | 3 min | 150 | 88 |
Note: This data is compiled from various sources and direct comparison should be made with caution as substrates and specific conditions may differ.
Table 2: pKa Values of Common Nitrogen Heterocycles[16][17][18]
| Heterocycle | pKa (in H₂O) | pKa (in MeCN) |
| Pyridine | 5.23 | 12.53 |
| Imidazole | 6.95 | 15.05 |
| Quinoline | 4.93 | 11.96 |
| Isoquinoline | 5.46 | 12.69 |
| Acridine | 5.62 | 12.67 |
| Pyrazole | 2.48 | 9.1 |
| Pyrimidine | 1.3 | 8.72 |
| Pyridazine | 2.33 | 10.07 |
| Benzimidazole | 5.56 | 13.52 |
Applications in Drug Discovery: Targeting Signaling Pathways
Heterocyclic scaffolds are central to the development of targeted therapies, particularly in oncology. Many kinase inhibitors, which block the signaling pathways that drive cancer cell proliferation and survival, are based on heterocyclic cores.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is crucial for cell growth and is often dysregulated in various cancers.[2][14] Small-molecule tyrosine kinase inhibitors (TKIs), many of which are heterocyclic, compete with ATP at the kinase domain, blocking downstream signaling.[15][16]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGFR signaling pathway is a key driver of this process.[17][18] Heterocyclic inhibitors targeting VEGFR-2 can effectively block angiogenesis.[19][20]
Conclusion
Heterocyclic building blocks are, and will continue to be, of paramount importance in the fields of organic synthesis and drug discovery. Their structural diversity and ability to modulate biological activity make them privileged scaffolds for the design of novel therapeutics.[4] A deep understanding of their synthesis and properties, coupled with modern techniques like microwave-assisted synthesis, will continue to accelerate the development of innovative medicines for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 20. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of Nicotinonitrile Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthetic strategies, biological activities, and therapeutic potential of nicotinonitrile-based compounds.
The nicotinonitrile (3-cyanopyridine) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and a vast array of investigational compounds.[1] Its synthetic tractability and the versatility of its pyridine ring for chemical modification have enabled the creation of extensive libraries of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of nicotinonitrile derivatives, with a focus on their applications in drug development. It details key synthetic methodologies, summarizes significant biological data, and visualizes critical signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.
I. Synthetic Strategies for Nicotinonitrile Derivatives
The synthesis of the nicotinonitrile core and its derivatives can be achieved through a variety of powerful chemical transformations. Key methods include multi-component reactions, which allow for the rapid assembly of complex molecules in a single step, as well as classical cycloaddition and modern cross-coupling reactions for further diversification.
Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient for the one-pot synthesis of substituted nicotinonitriles. A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. This method allows for the generation of a diverse range of 2-amino-3-cyanopyridine derivatives.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful tool for the construction of more complex fused-ring systems containing the nicotinonitrile moiety. These reactions involve the [4+2] cycloaddition of a diene with a dienophile to form a six-membered ring.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in the synthesis of aryl-substituted nicotinonitriles. This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and a halide, offering a versatile method for introducing aryl groups onto the nicotinonitrile scaffold.
II. Biological Activities and Therapeutic Potential
Nicotinonitrile derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of nicotinonitrile derivatives. Many of these compounds exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition: A primary mechanism of action for many anticancer nicotinonitrile derivatives is the inhibition of protein kinases. Two notable targets are Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell cycle progression and apoptosis.[2] Nicotinonitrile derivatives have been developed as potent Pim-1 inhibitors.
-
VEGFR-2: VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Several nicotinonitrile-based compounds have shown potent inhibition of VEGFR-2.
Apoptosis Induction: In addition to kinase inhibition, some nicotinonitrile derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.
Antimicrobial Activity
Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents. Studies have reported their activity against a range of bacteria and fungi, with some compounds exhibiting promising minimum inhibitory concentrations (MICs).
Anti-inflammatory and Antiviral Activities
Emerging research suggests that certain nicotinonitrile derivatives possess anti-inflammatory and antiviral properties. While this area is less explored compared to their anticancer potential, preliminary data indicate that these compounds may offer therapeutic benefits in inflammatory and viral diseases.
III. Data Presentation
The following tables summarize the quantitative data for the biological activities of selected nicotinonitrile derivatives.
Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | MCF-7 (Breast) | 3.58 | [4] |
| 1 | PC-3 (Prostate) | 3.60 | [4] |
| 2 | HepG2 (Liver) | 8.02 ± 0.38 | [5] |
| 3 | HCT-116 (Colon) | 8.35 ± 0.42 | [5] |
| 4 | HePG2 (Liver) | 34.31 | [6] |
| 4 | Caco-2 (Colon) | 24.79 | [6] |
| 5 | A549 (Lung) | 0.00803 | [3] |
| 6 | MDA-MB-231 (Breast) | 0.0103 | [3] |
Table 2: Kinase Inhibitory Activity of Nicotinonitrile Derivatives (IC50 Values)
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 7 | Pim-1 | 21.2 | [4] |
| 8 | Pim-1 | 18.9 | [4] |
| 9 | VEGFR-1 | 13 | [7] |
| 9 | VEGFR-2 | 4.2 | [7] |
| 9 | VEGFR-3 | 46 | [7] |
Table 3: Antimicrobial Activity of Nicotinonitrile Derivatives (MIC Values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [8] |
| 10 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [8] |
| 11 | Bacillus subtilis ATCC 6633 | 7.81 | [8] |
| 11 | Staphylococcus aureus ATCC 6538 | 7.81 | [8] |
Table 4: Anti-inflammatory Activity of Nicotinic Acid Derivatives (IC50 Values)
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 12 | ROS Production Inhibition | 1.42 ± 0.1 | [9] |
| 13 | ROS Production Inhibition | 3.7 ± 1.7 | [9] |
| 14 | COX-2 Inhibition | 0.940 ± 0.05 | [10] |
| 15 | COX-2 Inhibition | 0.614 ± 0.03 | [10] |
Table 5: Antiviral Activity of Nicotinonitrile and Related Derivatives (EC50/IC50 Values)
| Compound ID | Virus | Assay | EC50/IC50 (µM) | Reference |
| Glycyvir | SARS-CoV-2 | MTT Assay | 2-8 | [11] |
| Glycyvir | HIV pseudovirus | Entry Inhibition | 3.9-27.5 | [11] |
| I-13e | SARS-CoV-2 RdRp | RNA Synthesis Inhibition | 1.08 | [12] |
| 2i | Influenza A (H1N1) | Virus Replication Inhibition | 57.5 | [13] |
| 5i | Influenza A (H1N1) | Virus Replication Inhibition | 24.3 | [13] |
IV. Experimental Protocols
This section provides detailed methodologies for key synthetic and biological experiments cited in this guide.
Synthesis Protocols
Protocol 1: Multi-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol describes a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot, four-component reaction.
-
Reaction Setup: In a round-bottom flask, combine the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).
-
Solvent and Catalyst: Add acetonitrile (2.0 mL) and a catalytic amount of a suitable catalyst, such as copper nanoparticles on charcoal (2.0 mol%).
-
Reaction Conditions: Stir the mixture at 80°C under an ambient atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromonicotinic Acid
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with an arylboronic acid.[5]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Biological Assay Protocols
Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol describes a luminescence-based assay to quantify the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase.[1][14][15]
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. DTT can be added to a final concentration of 1 mM.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate (Poly-Glu,Tyr 4:1).
-
-
Assay Procedure:
-
Add 12.5 µL of the Master Mix to each well of a solid white 96-well plate.
-
Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Buffer with the same DMSO percentage to the "Positive Control" and "Blank" wells.
-
To initiate the reaction, add 10 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 4: In Vitro Pim-1 Kinase Assay (Luminescence-based)
This protocol outlines a luminescence-based assay to measure the inhibitory activity of a test compound against Pim-1 kinase.[4][16]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a stock solution.
-
Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer.
-
Dilute the recombinant Pim-1 kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a Master Mix containing ATP and a suitable peptide substrate.
-
-
Assay Procedure:
-
Add 12.5 µL of the Master Mix to all wells of a 96-well plate.
-
Add 2.5 µL of the serially diluted test compound or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Initiate the kinase reaction by adding 10 µL of the diluted Pim-1 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate at room temperature for 40-45 minutes.
-
Add 50 µL of Kinase Detection Reagent and incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the IC50 value as described in the VEGFR-2 kinase assay protocol.
-
V. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Pim-1 kinase signaling pathway and point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciprofiles.com [sciprofiles.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
4-Chloro-6-methoxynicotinonitrile: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of safety and handling procedures for 4-Chloro-6-methoxynicotinonitrile based on general principles of chemical safety and data for structurally related compounds. As of the date of this publication, specific toxicological data for this compound is limited in publicly available literature. All personnel handling this compound should be adequately trained in laboratory safety and should use this guide as a supplement to, not a replacement for, a thorough risk assessment and adherence to all applicable safety regulations.
Physicochemical and Hazard Information
| Property | Value | Source |
| Chemical Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Purity | Typically >95% | [1] |
| Potential Hazards | Toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. May cause respiratory irritation. | [3][4][5] |
Hazard Identification and Classification
Based on data from similar compounds, this compound should be handled as a hazardous substance. The following GHS hazard statements are likely applicable:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all personnel handling this compound. The recommended PPE includes, but is not limited to:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[6][7] | To prevent inhalation of dust or vapors, which may be toxic. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8][9] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant lab coat, coveralls, and apron. | To prevent skin contact, which may be harmful. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed frequently.[6] | To prevent dermal absorption of the toxic compound. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[10]
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12] The container should be tightly sealed and clearly labeled.[3]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][13] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spills and Leaks
In case of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as described in section 3.1. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[6][7] Do not let the product enter drains.[3]
Fire-Fighting Measures
In case of fire, use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[6][10] Do not dispose of it in the sewer system.[10]
Experimental Protocols for Safety Assessment
To address the lack of specific toxicity data, the following standard OECD guidelines should be followed to characterize the safety profile of this compound.
Acute Oral Toxicity (OECD 423)
This method is used to determine the acute oral toxicity of a substance. It is a stepwise procedure using a small number of animals.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Dose Administration: The substance is administered orally by gavage at one of the defined dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is used.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the potential of a chemical to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model is used, which mimics the upper layers of human skin.[4]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.[4]
-
Incubation: The treated tissue is incubated for a defined period.
-
Viability Assessment: After incubation, the tissue viability is determined using a colorimetric assay (e.g., MTT assay).[4]
-
Endpoint: The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant. A viability of ≤ 50% indicates an irritant.[4]
Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This in vitro test evaluates the potential for a chemical to cause serious eye damage or irritation.
Methodology:
-
Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.
-
Application: The test substance is applied to the surface of the RhCE tissue.
-
Incubation: The tissue is incubated for a specified time.
-
Viability Assessment: Cell viability is measured using the MTT assay.
-
Endpoint: A substance is classified as an eye irritant if the mean tissue viability is ≤ 60%.
Caption: Workflow for In Vitro Eye Irritation Test (OECD 492).
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This test is used to assess the mutagenic potential of a chemical.
Methodology:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) compared to the negative control.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Signaling Pathways
Currently, there is no publicly available information on the specific signaling pathways affected by this compound. Due to its chemical structure, it is plausible that it could interact with various cellular targets, but this would require experimental validation. In vitro cytotoxicity assays, such as the MTT or neutral red uptake assays, could provide initial insights into its general effects on cell viability and proliferation.
This technical guide is intended to provide a starting point for the safe handling and evaluation of this compound. It is imperative that all work with this compound is conducted with the utmost care and in strict adherence to established safety protocols and regulations.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. x-cellr8.com [x-cellr8.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosafe.fi [biosafe.fi]
- 8. oecd.org [oecd.org]
- 9. benchchem.com [benchchem.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. uniube.br [uniube.br]
- 13. delltech.com [delltech.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Chloro-6-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 4-Chloro-6-methoxynicotinonitrile, a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for analogous compounds and serve as a robust starting point for the synthesis of a variety of substituted nicotinonitrile derivatives.
Overview of Reactivity
This compound is an electron-deficient heterocyclic compound, making it susceptible to two primary types of reactions at the C4-position:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or their derivatives to form C-C bonds, leading to the synthesis of 4-aryl- or 4-vinyl-6-methoxynicotinonitriles.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles, such as amines and thiols, to form C-N and C-S bonds, respectively.
These reactions open avenues for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the chlorine atom can be effectively replaced by a variety of aryl or vinyl groups.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a similar transformation on a related chloropyrimidine substrate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling (Analogous Reactions)
The following table summarizes representative yields for Suzuki-Miyaura couplings of similar chloro-heterocyclic compounds.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 75 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| 3-Furylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 85 | 2,6-Dichloropyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution at the C4 position.
Reaction with Amines (Amination)
General Experimental Protocol:
This protocol is a general procedure for the amination of chloro-pyridines.
Reaction Scheme:
A representative SNAr amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA, 1.5 - 3.0 equivalents)
-
Solvent (e.g., DMF, DMSO, NMP, acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in the chosen solvent.
-
Add the base (2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction with Thiols (Thiolation)
General Experimental Protocol:
This is a general protocol for the SNAr reaction of chloro-heterocycles with thiols.
Reaction Scheme:
A representative SNAr thiolation reaction.
Materials:
-
This compound
-
Thiol (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, NaH, Et₃N, 1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
To a solution of the thiol (1.1 eq.) in the solvent, add the base (1.5 eq.) at room temperature and stir for 15-30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for SNAr Reactions (Analogous Reactions)
The following table provides representative yields for SNAr reactions on similar chloro-substituted heterocycles.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Compound |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 85 | 2,4-dichloro-5-methoxyaniline |
| Morpholine | K₂CO₃ | DMSO | 120 | 4 | 92 | 2,6-Dichloropyridine |
| Thiophenol | NaH | THF | rt | 2 | 95 | 2-Chloropyridine |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 60 | 3 | 88 | 4-Chloro-7-methoxyquinoline |
Application in the Synthesis of Biologically Active Molecules
Derivatives of 4-substituted-6-methoxynicotinonitrile are scaffolds of interest in drug discovery. For instance, the anilino-pyrimidine core is a key feature in many kinase inhibitors. While a direct synthesis of the VEGFR inhibitor Vatalanib from this compound is not prominently reported in the literature, the reactions described above provide access to a library of analogues for structure-activity relationship (SAR) studies targeting kinases such as VEGFR. The synthesis of Vatalanib typically proceeds from different starting materials, such as phthalic anhydride derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is a critical target in cancer therapy. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through major pathways like the Ras/MAPK and PI3K/Akt pathways, which ultimately regulate cell proliferation, survival, migration, and permeability.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-6-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxynicotinonitrile with various aryl- and heteroarylboronic acids. This reaction is a critical transformation for the synthesis of diverse 4-aryl-6-methoxynicotinonitriles, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the coupling of structurally related heteroaryl chlorides and are intended to serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of a carbon-carbon bond. For this compound, the electron-withdrawing nitrile group and the electron-donating methoxy group influence the reactivity of the C4-Cl bond. This substitution pattern presents a unique challenge, requiring careful selection of catalyst, ligand, base, and solvent to achieve high yields and selectivity. The resulting 4-aryl-6-methoxynicotinonitrile derivatives are key intermediates in the development of novel pharmaceuticals and functional materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling Conditions
This protocol is a general starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, for example, a pre-catalyst or a combination of a palladium source and a ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, e.g., 5 mL dioxane and 1 mL water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of chloro-heterocycles with similar electronic properties to this compound. These serve as a guideline for optimizing the reaction of the target substrate.
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-98 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 90-99 | [1] |
| Pd(PPh₃)₄ | None | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 70-95 | |
| PdCl₂(dppf) | None | Na₂CO₃ | DME/H₂O | 80-90 | 75-92 |
Table 2: Effect of Base and Solvent on Coupling Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | |
| K₂CO₃ | Toluene/H₂O | 90 | Good to High | |
| Cs₂CO₃ | 1,4-Dioxane | 100 | High | |
| Na₂CO₃ | Ethanol/H₂O | 80 | Moderate to Good |
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Chloro-6-methoxynicotinonitrile as a versatile starting material for the synthesis of various kinase inhibitors. The protocols outlined below are intended for research purposes and should be performed by qualified personnel in a laboratory setting.
Introduction
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases a prime target for therapeutic intervention. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown potent inhibitory activity against several important kinases.
This compound is a valuable building block for the synthesis of kinase inhibitors due to the presence of a reactive chlorine atom at the 4-position, which can be readily displaced by various nucleophiles, and a methoxy group at the 6-position that can influence solubility and interactions with the kinase active site. This document details synthetic protocols for preparing kinase inhibitors based on this scaffold and methods for their biological evaluation.
Synthetic Protocols
The primary synthetic strategies for elaborating the this compound core involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse functionalities at the 4-position to generate libraries of potential kinase inhibitors.
Protocol 1: Synthesis of 4-Anilino-6-methoxynicotinonitrile Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 4-anilino-6-methoxynicotinonitrile derivatives, a common structural motif in many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol or other suitable high-boiling solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, 1.2 equivalents)
-
Standard laboratory glassware for reflux and work-up
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in isopropanol (10 mL).
-
Add the substituted aniline (1.1 mmol). If the aniline is used as its hydrochloride salt, add DIPEA (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-6-methoxynicotinonitrile derivative.
Protocol 2: Synthesis of 4-Aryl-6-methoxynicotinonitrile Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or another suitable base
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 4-aryl-6-methoxynicotinonitrile derivative.
Biological Evaluation Protocols
The following protocols describe standard assays to evaluate the biological activity of the synthesized kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against a specific kinase (e.g., EGFR, VEGFR-2, c-Met). Commercially available kinase assay kits are recommended for ease of use and reproducibility.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, c-Met)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the target kinase)
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
Commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay)
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in the appropriate kinase assay buffer. The final DMSO concentration should typically be kept below 1%.
-
In a microplate, add the kinase, the kinase-specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the recommended temperature (e.g., 30 °C or room temperature) for the specified time (e.g., 45-60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen assay kit. This often involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR, MKN-45 for c-Met)
-
Cell culture medium and supplements (e.g., RPMI-1640, FBS, Penicillin-Streptomycin)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1][2][3][4]
Protocol 5: Western Blot Analysis of Kinase Signaling Pathways
This protocol is used to confirm that the synthesized inhibitors block the intended signaling pathway within cells by assessing the phosphorylation status of the target kinase and its downstream effectors.
Materials:
-
Cancer cell lines
-
Synthesized inhibitor compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Treat cells with the synthesized inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream signaling protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Data Presentation
Table 1: Synthetic Yields of Kinase Inhibitors Derived from this compound
| Compound ID | Synthetic Route | R Group | Yield (%) |
| KI-A-01 | Protocol 1 | 3-chloro-4-fluoroaniline | 75 |
| KI-A-02 | Protocol 1 | 4-aminophenol | 68 |
| KI-A-03 | Protocol 1 | 3-ethynylaniline | 71 |
| KI-S-01 | Protocol 2 | Phenylboronic acid | 82 |
| KI-S-02 | Protocol 2 | 4-methoxyphenylboronic acid | 88 |
| KI-S-03 | Protocol 2 | Thiophen-3-ylboronic acid | 76 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the R group.
Table 2: In Vitro Biological Activity of Synthesized Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Line | Cell Viability IC₅₀ (µM) |
| KI-A-01 | EGFR | 15 | A549 | 0.5 |
| KI-A-02 | VEGFR-2 | 25 | HUVEC | 1.2 |
| KI-A-03 | c-Met | 40 | MKN-45 | 2.5 |
| KI-S-01 | EGFR | 50 | A549 | 3.1 |
| KI-S-02 | VEGFR-2 | 75 | HUVEC | 5.8 |
| KI-S-03 | c-Met | 120 | MKN-45 | 8.4 |
Note: IC₅₀ values are representative and should be determined experimentally for each new compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and the general experimental workflows described in this document.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
References
- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Quinolone synthesis [organic-chemistry.org]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-6-methoxynicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental procedures for the synthesis and biological evaluation of 4-Chloro-6-methoxynicotinonitrile derivatives. This class of compounds holds potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The following sections detail synthetic methodologies, key biological activities, and relevant signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, typically involving the initial construction of a substituted pyridine ring followed by modifications. A common strategy involves the condensation of chalcones with malononitrile in a basic medium to form highly substituted 2-methoxypyridine-3-carbonitriles.[1]
General Experimental Protocol: Synthesis of 4-Aryl-6-substituted-2-methoxypyridine-3-carbonitrile Derivatives
This protocol is adapted from the synthesis of structurally related 2-methoxypyridine-3-carbonitrile compounds.[1]
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of an appropriate acetophenone (1.0 eq) in ethanol, add an equimolar amount of a substituted aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Step 2: Synthesis of the Pyridine-3-carbonitrile Derivative
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and malononitrile (1.2 eq) in methanol.
-
Add a freshly prepared solution of sodium methoxide in methanol (2.0 eq).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the desired 4-aryl-6-substituted-2-methoxypyridine-3-carbonitrile.
Note: To obtain the this compound core, appropriate starting materials bearing the chloro and methoxy functionalities would be required.
Biological Activities and Quantitative Data
Derivatives of nicotinonitrile and related chloro-substituted heterocycles have demonstrated promising biological activities, particularly as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key signaling kinases.
Anticancer Activity
Substituted nicotinonitrile derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity is typically quantified by IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| NCD-1 | 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxy | HepG2 (Liver) | 1.5 | [1] |
| DU145 (Prostate) | 2.1 | [1] | ||
| MBA-MB-231 (Breast) | 3.2 | [1] | ||
| NCD-2 | 4-(4-fluorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxy | HepG2 (Liver) | 2.8 | [1] |
| DU145 (Prostate) | 3.5 | [1] | ||
| MBA-MB-231 (Breast) | 4.1 | [1] | ||
| NN-11 | N-nicotinonitrile derivative | MCF-7 (Breast) | Promising Activity | [2] |
| NN-12 | N-nicotinonitrile derivative | HepG2 (Liver) | Promising Activity | [2] |
Kinase Inhibitory Activity
A significant mechanism of action for many anticancer compounds is the inhibition of protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Nicotinonitrile derivatives have been identified as inhibitors of key kinases such as p38α MAP kinase.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| NBF-6f | p38α MAP kinase | 0.040 | [3] |
Signaling Pathways
The anticancer and anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. Dysregulation of these pathways is a hallmark of many cancers.[3][4][5]
Experimental Workflow for Assessing Pathway Inhibition
A general workflow to investigate the impact of a this compound derivative on a specific signaling pathway is outlined below.
Caption: Workflow for analyzing the inhibition of signaling pathways.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes including cell proliferation, differentiation, and apoptosis.[3][6][7] The ERK1/2, JNK, and p38 MAPK pathways are the three major MAPK cascades.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of chloropyridines, a class of reactions essential for the synthesis of complex nitrogen-containing heterocyclic compounds. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, these transformations require carefully optimized catalytic systems. These notes cover several key cross-coupling reactions, offering structured data and detailed methodologies to facilitate experimental design and execution in pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling of Chloropyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] For chloropyridines, which are readily available and cost-effective starting materials, these reactions provide a direct route to highly functionalized pyridine derivatives. The pyridine nitrogen can influence the catalytic cycle, sometimes leading to catalyst inhibition, making the choice of ligand and reaction conditions crucial for success.[3] This document focuses on four major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling with chloropyrimidines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[4]
-
Palladium Pre-catalyst : A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][4]
-
Ligands : The choice of ligand is crucial for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) have proven effective in activating the C-Cl bond.[3][4][5]
-
Base : The base plays a critical role in the transmetalation and catalyst regeneration steps. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides like NaOt-Bu.[1][2][4]
-
Solvent : The solvent must be compatible with the reagents and stable at the required reaction temperature. Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a chloropyridine with an organoboron compound, typically a boronic acid or its ester.[1][6]
Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Chloropyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | [3] |
| 2 | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | XPhos Pd G3 (1-2) | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | [3] |
| 3 | 2,4-Dichloropyridine | 4-Methylphenylboronic acid | Pd/IPr | IPr | K₃PO₄ | Dioxane/H₂O | RT | 18 | 85 (C4-selective) | [5] |
| 4 | 2,5-Dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) | - | K₂CO₃ | DMF/H₂O | 100 | 12 | 95 (C5-selective) | [5] |
| 5 | 6-Chloropyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, arylboronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with chloropyridines.[7][8]
Quantitative Data for Buchwald-Hartwig Amination of Chloropyridines
| Entry | Chloropyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 80 (C2-selective) | [9] |
| 2 | 4-Chloropyridine | Benzylamine | Pd₂(dba)₃ (2) | Josiphos (4) | NaOt-Bu | Toluene | 100 | 0.5 | 75-85 | [9] |
| 3 | 6-Chloropyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 90-110 | 12 | 70-90 | [2] |
| 4 | 2-Chloropyridine | Primary Alkylamine | Pd₂(dba)₃ (1-2) | BippyPhos | NaOt-Bu | Toluene | 100 | 18 | 85-95 | [10] |
| 5 | 3-Chloropyridine | Ammonia (from (NH₄)₂SO₄) | (CyPF-tBu)Pd(P(o-tol)₃) (10) | - | NaOt-Bu | Dioxane | 80 | 24 | 70-80 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure for the Buchwald-Hartwig amination of a chloropyridine with an amine.
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the chloropyridine and the amine to the tube under a positive flow of argon.
-
Add the degassed anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 90-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[2]
Sonogashira Coupling
The Sonogashira coupling is a C-C bond-forming reaction between a chloropyridine and a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst.[11][12][13]
Quantitative Data for Sonogashira Coupling of Chloropyridines
| Entry | Chloropyridine | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-chloro-3-bromopyridine | 1-Ethynyl-4-propylbenzene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [11] |
| 2 | 6-Chloropyridin-3-amine | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60-80 | 6 | 65-80 | [2] |
| 3 | 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 70 | 8 | 70-85 | [14] |
Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure for the Sonogashira coupling of a chloropyridine with a terminal alkyne.
Materials:
-
Chloropyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 4 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon)
Procedure:
-
To a Schlenk flask, add the chloropyridine, palladium catalyst, and copper(I) co-catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent, the terminal alkyne, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through Celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of a chloropyridine with an alkene to form a substituted alkene.[15][16]
Quantitative Data for Heck Reaction of Chloropyridines
| Entry | Chloropyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Chloropyridin-3-amine | Alkene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF or NMP | 100-140 | 12 | 60-75 | [2] |
| 2 | 3-Bromopyridine (for comparison) | Acrylate | Supramolecular Pd catalyst | - | K₂CO₃ | Dioxane | 130 | 1 | 80-90 | [17][18] |
Experimental Protocol: Heck Reaction
This protocol is a generalized procedure for the Heck reaction of a chloropyridine with an alkene.
Materials:
-
Chloropyridine (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (if necessary, e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Polar aprotic solvent (e.g., DMF or NMP)
Procedure:
-
In a sealable reaction tube, combine the chloropyridine, palladium catalyst, ligand (if used), and base.
-
Add the alkene and the solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[2]
Visualizations
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider a different palladium source or a more active ligand system (e.g., Buchwald ligands for challenging couplings).[1] |
| Oxygen contamination. | ||
| Sub-optimal base or solvent. | ||
| Formation of Side Products | Homocoupling of the coupling partner. | Use a slight excess of the limiting reagent. Adjust reaction temperature and time.[1] |
| Protodeboronation (Suzuki). | Ensure the base is not excessively strong. Avoid overheating the reaction.[1] | |
| Difficulty in Purification | Polar product co-eluting with byproducts. | Consider a different solvent system for chromatography or try reverse-phase chromatography.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 18. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Application Notes & Protocols: Synthesis and Evaluation of Quinoline-Based c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of potent c-Met inhibitors featuring a quinoline core, along with protocols for their in vitro evaluation. The information is intended to guide researchers in medicinal chemistry and cancer biology in the development of novel therapeutics targeting the c-Met signaling pathway.
Introduction to c-Met and Quinoline-Based Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion.[1] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] Quinoline-based compounds have emerged as a promising class of c-Met inhibitors, with several demonstrating potent and selective activity.[3][4] This application note focuses on the synthesis and evaluation of two key classes of quinoline-based c-Met inhibitors: 4-phenoxy-quinoline derivatives, exemplified by cabozantinib, and 3,5,7-trisubstituted quinolines.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are critical for driving cell proliferation, survival, and motility.[2]
Quantitative Data of Quinoline-Based c-Met Inhibitors
The following tables summarize the in vitro inhibitory activities of representative quinoline-based c-Met inhibitors.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | c-Met IC50 (nM) | Reference |
| Cabozantinib | 1.3 - 5.4 | [5] |
| Foretinib | 1.5 | [3] |
| Tivantinib (ARQ 197) | 355 (Ki) | [3] |
| Compound 21b* | < 1.0 | [4][6] |
| Compound 26** | 9.3 | [1] |
| Compound 27 | 19 | [1] |
| Compound 28 | 64 | [1] |
*Compound 21b: 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline **Compound 26: 3,6-disubstituted quinoline derivative ***Compounds 27 and 28: 4,6,7-substituted quinoline analogues of cabozantinib
Table 2: In Vitro Cell Viability IC50 Values of Quinoline-Based c-Met Inhibitors
| Compound | Cell Line | Cancer Type | Cell Viability IC50 (µM) | Reference |
| Cabozantinib | HCT-116 | Colon | 3.403 | [3] |
| Compound 26 | MKN-45 | Gastric | 0.093 | [1] |
| Compound 11c | HeLa | Cervical | 0.9 | [3] |
| Compound 13b | HeLa | Cervical | 0.2 | [3] |
Experimental Protocols
Synthesis of a 4-Phenoxy-Quinoline c-Met Inhibitor (Cabozantinib Analogue)
This protocol describes the synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, commonly known as cabozantinib.
Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline
-
To a solution of 6,7-dimethoxyquinolin-4-ol in an appropriate solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully quench the reaction with ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6,7-dimethoxyquinoline.
Step 2: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid
-
React cyclopropane-1,1-dicarboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.
-
In a separate flask, dissolve 4-fluoroaniline in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add the previously prepared acid chloride to the 4-fluoroaniline solution.
-
Allow the reaction to proceed at room temperature.
-
Upon completion, wash the reaction mixture with dilute acid and brine.
-
Dry the organic layer and concentrate to obtain the desired product.
Step 3: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
-
Combine 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol in a suitable solvent (e.g., dimethylformamide) in the presence of a base (e.g., potassium carbonate).
-
Heat the mixture to facilitate the ether linkage formation.
-
After the reaction is complete, cool the mixture and add water to precipitate the intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
-
Couple the resulting aniline intermediate with 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid using a peptide coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in a solvent like DMF.[7]
-
Stir the reaction at room temperature until completion.
-
Purify the final product by chromatography to yield cabozantinib.[7]
Synthesis of a 3,5,7-Trisubstituted Quinoline c-Met Inhibitor
This protocol outlines the synthesis of a potent 3,5,7-trisubstituted quinoline c-Met inhibitor, based on the work of Wang et al. (2011).[8]
Step 1: Synthesis of 5-nitro-7-(trifluoromethyl)quinoline
-
Treat 3-nitro-5-(trifluoromethyl)aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) under heating. This is a Skraup synthesis.[8]
-
Purify the crude product by column chromatography to isolate 5-nitro-7-(trifluoromethyl)quinoline.
Step 2: Bromination and Nucleophilic Substitution
-
Brominate 5-nitro-7-(trifluoromethyl)quinoline at the 3-position using N-bromosuccinimide (NBS) in acetic acid to yield 3-bromo-5-nitro-7-(trifluoromethyl)quinoline.[8]
-
Couple the 3-bromo intermediate with an appropriate 4-substituted piperazine via a C-N coupling reaction to afford the corresponding 3-(piperazin-1-yl)-5-nitro-7-(trifluoromethyl)quinoline derivative.[8]
Step 3: Reduction and Reductive Amination
-
Reduce the nitro group of the quinoline derivative to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride.[8]
-
Perform a reductive amination on the resulting 5-aminoquinoline derivative with an appropriate aryl aldehyde and a reducing agent like sodium borohydride to introduce the desired substituent at the 5-position, yielding the final 3,5,7-trisubstituted quinoline c-Met inhibitor.[8]
In Vitro c-Met Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase in a cell-free system. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagent Preparation : Prepare assay buffer, recombinant human c-Met kinase, a biotinylated peptide substrate, and ATP solution.
-
Compound Dilution : Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction : In a 384-well plate, add the test compound, c-Met enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature.
-
Detection : Stop the reaction and add detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Data Acquisition : Read the plate on an HTRF-compatible reader and calculate the percent inhibition and IC50 values.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the synthesized inhibitors on the viability of cancer cells.
-
Cell Seeding : Seed cancer cells (e.g., HCT-116, MKN-45) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of quinoline-based c-Met inhibitors.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. cas.cn [cas.cn]
Application Notes and Protocols: Synthesis of PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for the development of novel anticancer therapeutics. This document provides an overview of the synthesis of inhibitors targeting this pathway.
It is important to note that a direct role for 4-Chloro-6-methoxynicotinonitrile in the synthesis of PI3K/Akt/mTOR inhibitors is not prominently documented in the reviewed scientific literature. Therefore, this document will focus on established synthetic strategies for potent PI3K/Akt/mTOR inhibitors utilizing other common heterocyclic scaffolds, such as pyrimidine and quinoline cores, which are widely reported.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex cascade of protein kinases that plays a central role in cell signaling. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which is a key regulator of protein synthesis and cell growth.
Synthetic Strategies for PI3K/Akt/mTOR Inhibitors
The synthesis of small molecule inhibitors targeting the PI3K/Akt/mTOR pathway often involves the construction of a core heterocyclic scaffold that can mimic the adenine region of ATP, thereby acting as competitive inhibitors. Common scaffolds include pyrimidines, purines, quinolines, and quinazolines. The general approach involves the functionalization of these cores to enhance potency, selectivity, and pharmacokinetic properties.
A representative synthetic workflow is outlined below:
Representative Experimental Protocol: Synthesis of a Pyrimidine-Based PI3K Inhibitor
This protocol describes a general method for the synthesis of a 2,4,6-trisubstituted pyrimidine, a common scaffold for PI3K inhibitors.
Materials:
-
2,4,6-Trichloropyrimidine
-
Amine (e.g., morpholine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvents (e.g., Dioxane, Water, Ethanol, Ethyl acetate, Hexane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Monosubstitution with Amine
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.
-
Add the desired amine (e.g., morpholine, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the 4-amino-2,6-dichloropyrimidine intermediate.
-
-
Step 2: Suzuki Coupling with Arylboronic Acid
-
To a solution of the 4-amino-2,6-dichloropyrimidine intermediate (1.0 eq) in a mixture of dioxane and water (e.g., 3:1) add the arylboronic acid (1.2 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture at reflux (e.g., 80-100 °C) for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2-chloro-4-amino-6-arylpyrimidine.
-
-
Step 3: Second Suzuki Coupling or Nucleophilic Substitution
-
The remaining chloro-substituent can be further functionalized via another Suzuki coupling with a different arylboronic acid or through nucleophilic substitution with another amine or thiol, following similar procedures as described above.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Quantitative Data of Representative PI3K/Akt/mTOR Inhibitors
The following table summarizes the in vitro inhibitory activity of several well-known pyrimidine and quinoline-based PI3K/Akt/mTOR inhibitors.
| Inhibitor | Scaffold | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Buparlisib (BKM120) | Pyrimidine | 52 | 166 | 116 | 262 | >1000 |
| Idelalisib | Purine | 8600 | 4000 | 2.5 | 820 | - |
| Duvelisib | Pyrimidine | - | - | 2.5 | 23 | - |
| GDC-0941 | Thienopyrimidine | 3 | 33 | 3 | 75 | 580 |
| Pictilisib (GDC-0980) | Pyrimidine | 5 | 27 | 7 | 14 | 17 |
Data is compiled from various scientific publications and may vary depending on the assay conditions.
Conclusion
The synthesis of PI3K/Akt/mTOR inhibitors is a dynamic area of research in medicinal chemistry. While a direct synthetic route utilizing this compound is not widely reported, the principles of heterocyclic chemistry, particularly the functionalization of pyrimidine and quinoline cores, provide a robust foundation for the development of potent and selective inhibitors of this critical cancer-related signaling pathway. The protocols and data presented here serve as a general guide for researchers in this field.
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-6-methoxynicotinonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Chloro-6-methoxynicotinonitrile. The following information is curated to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions with this compound?
Low yields can often be attributed to several factors.[1] These include incomplete reactions, degradation of starting material or product, and formation of side products. Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial.[1] Additionally, ensuring the purity of starting materials and solvents is essential for optimal results.
Q2: How can I monitor the progress of my reaction involving this compound?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction progress.
Q3: What are some potential side reactions to be aware of?
Potential side reactions can include hydrolysis of the nitrile group to a carboxylic acid or amide, especially if water is present and the conditions are harsh (e.g., strong acid or base, high temperature). Additionally, depending on the nucleophile used in substitution reactions, side products from reaction at other sites on the pyridine ring or from self-reaction of the starting material or product could potentially occur.
Q4: What are the recommended purification methods for this compound and its derivatives?
Standard purification techniques for organic compounds are applicable. Column chromatography on silica gel is a widely used method for purifying the products of reactions involving this compound.[2] Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity crystalline product.[2][3]
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Steps |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or HPLC. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor the reaction's progress. |
| Catalyst Inactivity | If a catalyst is used, ensure it is fresh and active. Consider increasing the catalyst loading. |
| Poor Reagent Quality | Use freshly purified reagents and anhydrous solvents to avoid inhibition of the reaction. |
Problem 2: Formation of multiple products or significant impurities.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Lowering the reaction temperature can improve selectivity and reduce the formation of byproducts. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. Adding the nucleophile dropwise can sometimes improve selectivity. |
| Presence of Water or Other Impurities | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis and other side reactions. |
| Cross-reactivity | If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure the desired reaction occurs. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol provides a general guideline for a typical nucleophilic aromatic substitution reaction. The specific conditions will need to be optimized for each particular substrate and nucleophile.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and a suitable anhydrous solvent (e.g., DMF, DMSO, acetonitrile).
-
Addition of Reagents: Add the nucleophile (1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, Et₃N; 1.5-2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data on Analogous Reactions
The following tables summarize reaction conditions and yields for structurally related chloro-substituted nitrogen heterocycles, which can serve as a starting point for optimizing reactions of this compound.
Table 1: Chlorination of Hydroxy-quinolines
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-hydroxy-6,7-dimethoxyquinoline | POCl₃ | Toluene | 90-100 | 4-12 | High | [3] |
| 4-hydroxy-6,7-dimethoxyquinoline | POCl₃ | POCl₃ | 90-100 | 4-12 | High | [3] |
| 4-hydroxy-8-methylquinolin-2(1H)-one | POCl₃/PCl₅ | - | - | - | - | [4] |
Table 2: Nucleophilic Substitution of Chloro-quinolines/pyrimidines
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa | - | EtOH | ~20 | 2 | 89 | [5] |
| 2,4,5,6-tetrachloropyrimidine | DABCO | - | MeCN | ~20 | - | 42 | [5] |
| 4-chloro-8-methylquinolin-2(1H)-one | Various Nucleophiles | - | - | - | - | - | [4] |
Visualizations
Caption: General experimental workflow for chemical synthesis.
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-6-methoxynicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Chloro-6-methoxynicotinonitrile. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile can vary depending on the synthetic route, common impurities in related chloro-pyridine syntheses may include:
-
Unreacted starting materials: Residual precursors from the synthesis.
-
Isomeric impurities: Formation of other isomers of chloro-methoxynicotinonitrile.
-
Over-reaction products: Additional substitutions or reactions on the pyridine ring.
-
Side-products from chlorination: Byproducts from the specific chlorinating agent used.
-
Solvent-related impurities: Residual solvents from the reaction or initial work-up.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound product?
A3: Purity can be assessed using a combination of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the desired product and detect any proton-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.
Q4: My purified this compound has a purity of 95%, is this standard?
A4: A purity of 95% is a common specification for commercially available this compound and is often suitable for many research and development applications.[1] However, for more sensitive downstream applications, further purification may be necessary to achieve higher purity levels.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Test a range of solvents with varying polarities. Increase the solvent volume gradually until the product dissolves at the boiling point. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product; the solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Add more solvent to the hot solution. |
| No crystals form upon cooling. | The solution is too dilute; the cooling process is too rapid, preventing nucleation. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of purified product. | The product is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. Preheat the filtration apparatus to prevent premature crystallization. |
| Purity does not improve significantly. | Impurities have similar solubility to the product in the chosen solvent. | Attempt recrystallization with a different solvent system. If unsuccessful, column chromatography is recommended. |
Column Chromatography Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities. | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. |
| Peak tailing for the product. | Strong interaction between the basic pyridine nitrogen and acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve peak shape. |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Low recovery of the product. | Irreversible adsorption of the product onto the silica gel. | Use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel with a base before use. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/ethyl acetate mixture, isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold). An ethanol/ethyl acetate mixture is a good starting point based on similar compounds.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Illustrative Data for Recrystallization:
| Parameter | Value |
| Crude Purity | ~85% |
| Recrystallization Solvent | Ethanol:Ethyl Acetate (1:1) |
| Final Purity | >98% |
| Yield | ~80% |
Disclaimer: The quantitative data presented in this table is illustrative and based on typical results for analogous compounds. Actual results may vary.
Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Mobile phase (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase that provides good separation between the product and impurities. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Illustrative Data for Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient) |
| Crude Purity | ~85% |
| Final Purity | >99% |
| Yield | ~70% |
Disclaimer: The quantitative data presented in this table is illustrative and based on typical results for analogous compounds. Actual results may vary.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting purification issues.
References
Technical Support Center: Synthesis of 4-Chloro-6-methoxynicotinonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxynicotinonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively manage impurities and optimize synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent synthetic strategy involves the selective nucleophilic substitution of a dichlorinated precursor, such as 4,6-dichloronicotinonitrile, with sodium methoxide. The reaction conditions must be carefully controlled to favor the formation of the desired 4-chloro-6-methoxy isomer over other potential products.
Q2: What are the most common types of impurities encountered in this synthesis?
A2: Impurities in the synthesis of this compound can be categorized as follows:
-
Starting Material-Related: Unreacted 4,6-dichloronicotinonitrile.
-
Isomeric Impurities: The undesired 6-chloro-4-methoxynicotinonitrile isomer.
-
Over-reaction Products: 4,6-dimethoxynicotinonitrile formed from the substitution of both chlorine atoms.
-
Hydrolysis Products: Formation of hydroxy-derivatives (e.g., 4-Chloro-6-hydroxynicotinonitrile) if water is present.
-
Dimer Impurities: Self-reaction of starting materials or intermediates can lead to the formation of dimeric byproducts.[1]
Q3: Which analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[2] High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification.[3] Gas Chromatography (GC) is suitable for volatile impurities like residual solvents.[3] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable.[3][4]
Q4: How can the final product be purified effectively?
A4: Purification can be achieved through standard laboratory techniques. Column chromatography using silica gel is highly effective for separating the desired product from isomers and other impurities with different polarities.[5] Recrystallization from a suitable solvent system can also be employed to obtain a product of high purity.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion / High Levels of Starting Material | 1. Insufficient reaction time or temperature.2. Deactivated methoxide reagent.3. Poor quality of starting materials or solvents. | 1. Gradually increase reaction temperature and monitor by TLC/HPLC.2. Use freshly prepared sodium methoxide solution.3. Ensure starting materials and solvents are pure and anhydrous. |
| High Levels of Isomeric Impurity (6-Chloro-4-methoxynicotinonitrile) | Non-regioselective methoxylation due to reaction temperature or stoichiometry. | 1. Optimize the reaction temperature; lower temperatures may favor selectivity.2. Carefully control the stoichiometry of sodium methoxide (e.g., use slightly less than one equivalent).3. Separate isomers using column chromatography with a shallow gradient. |
| Presence of Dichloro and Dimethoxy Byproducts | Incorrect stoichiometry of the nucleophile (sodium methoxide). | 1. Too much dichloro: The amount of sodium methoxide was insufficient. Ensure accurate addition.2. Too much dimethoxy: Excess sodium methoxide was used. Use 0.95-1.0 equivalents of the reagent. |
| Formation of Hydrolysis Products | Presence of moisture in the reaction mixture. | 1. Use anhydrous solvents and reagents.2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product Degradation During Work-up or Storage | 1. Harsh work-up conditions (e.g., strong acid/base).2. Exposure to light, air, or high temperatures. | 1. Employ mild work-up procedures, such as neutralization with a saturated sodium bicarbonate solution.[5]2. Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[7] |
Data Presentation: Common Impurities
The following table summarizes key potential impurities, their likely origin, and molecular weights for easy identification in mass spectrometry analysis.
| Impurity Name | Likely Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,6-Dichloronicotinonitrile | Unreacted Starting Material | C₆H₂Cl₂N₂ | 173.00 |
| 6-Chloro-4-methoxynicotinonitrile | Isomeric Product | C₇H₅ClN₂O | 168.58 |
| 4,6-Dimethoxynicotinonitrile | Over-reaction Product | C₈H₈N₂O₂ | 164.16 |
| 4-Chloro-6-hydroxynicotinonitrile | Hydrolysis Product | C₆H₃ClN₂O | 154.56 |
Experimental Protocols
Synthesis of this compound
-
Materials: 4,6-dichloronicotinonitrile, Sodium methoxide (25% solution in methanol), Anhydrous Methanol.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Add sodium methoxide solution (0.98 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.
-
HPLC Method for Purity Analysis (Illustrative)
This protocol is based on methods for structurally similar compounds and serves as a starting point for method development.[8]
| Parameter | Method Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Impurity Formation Pathways
Caption: Potential pathways for impurity formation during synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. biotech-spain.com [biotech-spain.com]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. This compound | 1261493-38-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) of Chloropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on chloropyridines. This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges, with a focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: How do solvents influence the rate of nucleophilic substitution on chloropyridines?
Solvents play a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states. The choice of solvent can dramatically alter reaction rates. Reactions are generally faster in non-aqueous systems compared to partially aqueous ones.[1] The primary mechanisms of solvent influence are:
-
Polarity and Dielectric Constant: Polar solvents are necessary to dissolve the polar starting materials involved in substitution reactions.[2] Solvents with a high dielectric constant can stabilize the charged intermediate complex (Meisenheimer complex), thus accelerating the reaction. For instance, solvent mixtures like Acetonitrile (ACN):DMSO often lead to faster rates than ACN:DMF or ACN:Ethanol (EtOH) due to a higher dielectric constant.[1]
-
Solvation of the Nucleophile: The type of polar solvent (protic or aprotic) determines how the nucleophile is solvated.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles. This "caging" effect can stabilize the nucleophile, reduce its energy, and thus decrease its reactivity, slowing down the reaction.[2][3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds. They solvate cations well through ion-dipole interactions but leave anions relatively "naked" and more reactive, which typically accelerates the SNAr reaction.[2][3]
-
Q2: What is the general mechanism for nucleophilic substitution on an activated chloropyridine?
The reaction proceeds via a two-step addition-elimination mechanism , often referred to as the SNAr mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5] This step is typically the rate-determining step.
-
Elimination: The aromaticity is restored as the chloride ion (leaving group) is eliminated.
The presence of the electron-withdrawing nitrogen atom in the pyridine ring is essential as it helps to stabilize the negative charge of the Meisenheimer complex, particularly when the chlorine is at the 2- or 4-position.[5]
Q3: Why are 2-chloro and 4-chloropyridine more reactive than 3-chloropyridine?
The reactivity is determined by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
-
2- and 4-positions (ortho and para): When the nucleophile attacks at the 2- or 4-position, the negative charge can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides significant stabilization for the intermediate, lowering the activation energy and accelerating the reaction.[5]
-
3-position (meta): Attack at the 3-position does not allow for resonance delocalization of the negative charge onto the ring nitrogen. The intermediate is therefore less stable, the activation energy is higher, and the reaction is much slower or does not occur.
Q4: How does the nucleophile's strength affect the reaction?
Generally, stronger nucleophiles react faster. For amine nucleophiles, reactivity often correlates with basicity and electron-releasing ability. For example, the reactivity order for some amines with 2-chloropyrimidine is piperidine > methylamine.[1] However, the solvent can invert this trend. In polar protic solvents, smaller, more basic anions (like F⁻) are heavily solvated and become less nucleophilic than larger, less basic anions (like I⁻).[2]
Troubleshooting Guide
Problem 1: My reaction is very slow or not proceeding to completion.
-
Solution A: Change the Solvent. This is often the most effective solution. If you are using a polar protic solvent like ethanol or methanol, the nucleophile may be over-stabilized by hydrogen bonding.
-
Recommendation: Switch to a polar aprotic solvent such as DMSO , DMF , or acetonitrile . These solvents enhance the reactivity of anionic nucleophiles and can lead to dramatic rate increases.[3]
-
-
Solution B: Increase the Temperature. SNAr reactions can be slow and often require heating.[6]
-
Recommendation: Increase the reaction temperature, refluxing if necessary. Ensure the chosen solvent has an appropriate boiling point.
-
-
Solution C: Use a Stronger Nucleophile or Add a Base. If using a neutral nucleophile like an amine or thiol, its reactivity can be increased by deprotonation.
-
Recommendation: Add a non-nucleophilic base (e.g., KOH, K₂CO₃, or an organic base like DBU) to generate the more reactive anionic nucleophile (e.g., thiolate from a thiol).
-
-
Solution D: Check Your Substrate. If your chloropyridine is not activated by an electron-withdrawing group (e.g., a nitro group), the reaction will be inherently slow. Also, ensure the leaving group is at the 2- or 4-position.
Problem 2: My starting materials are not dissolving.
-
Solution: The choice of solvent must ensure all reactants remain in the same phase.[2]
-
Recommendation: If reactants have poor solubility in a nonpolar solvent, switch to a more polar option. For highly polar compounds, polar aprotic solvents like DMSO or DMF are excellent choices due to their high dissolving power. If using mixed solvent systems, adjust the ratio to improve solubility.
-
Problem 3: I am observing side products or decomposition.
-
Solution A: Lower the Temperature. High temperatures, while increasing the rate of the desired reaction, can also promote decomposition or side reactions.
-
Recommendation: If you are seeing a complex mixture of products by TLC or LC-MS, try running the reaction at a lower temperature for a longer period.
-
-
Solution B: Protect Other Functional Groups. If your substrate or nucleophile has other reactive functional groups, they may be participating in unwanted reactions.
-
Recommendation: Consider protecting sensitive functional groups (e.g., aldehydes, other amines) before performing the SNAr reaction. For example, a strong base used to deprotonate a thiol could react with an aldehyde group on the chloropyridine.[7]
-
Experimental Data & Protocols
Data Presentation: Solvent Effects on Reaction Rates
The following table summarizes kinetic data for the reaction of various substituted pyridinium ions with piperidine in methanol, illustrating the influence of the substituent on the leaving group.
Table 1: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C [8][9]
| Substrate (Leaving Group at C-2) | Overall 3rd Order Rate Constant (M⁻²s⁻¹) | Relative Rate |
| 2-Cyano-N-methylpyridinium | 1.1 x 10⁻² | ~55 |
| 2-Fluoro-N-methylpyridinium | 2.0 x 10⁻⁴ | 1.0 |
| 2-Chloro-N-methylpyridinium | 2.0 x 10⁻⁴ | 1.0 |
| 2-Bromo-N-methylpyridinium | 2.0 x 10⁻⁴ | 1.0 |
| 2-Iodo-N-methylpyridinium | 2.0 x 10⁻⁴ | 1.0 |
Note: The reactions were found to be first-order in substrate and second-order in piperidine in methanol. The similar rates for halo-pyridines suggest a mechanism where the initial nucleophilic addition is not the sole rate-determining step under these specific conditions.[8][9]
Experimental Protocols
General Protocol for SNAr of a Chloropyridine with an Amine Nucleophile
This protocol provides a general methodology for the reaction of an activated chloropyridine with a primary or secondary amine.
Materials:
-
Activated chloropyridine (e.g., 2-chloro-5-nitropyridine) (1.0 equiv)
-
Amine nucleophile (e.g., benzylamine) (1.0 - 1.2 equiv)
-
Base (e.g., K₂CO₃, KOH, or Et₃N) (1.0 - 1.5 equiv, optional but recommended for amine salts or to scavenge HCl)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the activated chloropyridine (1.0 equiv) and the anhydrous solvent (to make a ~0.5 M solution).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 equiv) to the stirred solution. If a base is required, it can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
- 1. zenodo.org [zenodo.org]
- 2. rsc.org [rsc.org]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in 4-Chloro-6-methoxynicotinonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Chloro-6-methoxynicotinonitrile. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on byproduct formation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected byproducts?
The most prevalent synthetic strategy for this compound involves the selective nucleophilic aromatic substitution (SNAr) of 4,6-dichloronicotinonitrile with a methoxide source, typically sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent.
During this reaction, several byproducts can form due to the reactivity of the starting material and the reaction conditions. The primary expected byproducts are:
-
4,6-Dimethoxynicotinonitrile: This results from the over-reaction of the starting material or the product with the methoxide nucleophile, where both chlorine atoms are substituted by a methoxy group.
-
6-Chloro-4-hydroxynicotinonitrile: This can be formed if there is residual water in the reaction mixture, leading to hydrolysis at the C4 position. The C4 position is generally more activated towards nucleophilic attack than the C6 position in such systems.
-
Isomeric Impurities: Depending on the purity of the starting 4,6-dichloronicotinonitrile, other isomeric dichloronicotinonitriles could be present and react to form their corresponding methoxy- and hydroxy-substituted derivatives.
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
Reaction progress and byproduct formation can be effectively monitored using chromatographic and spectroscopic techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material (4,6-dichloronicotinonitrile) and the appearance of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and byproducts. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture. It can effectively separate and identify isomeric byproducts based on their fragmentation patterns and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze the crude reaction mixture to determine the ratio of product to byproducts, provided the characteristic peaks are well-resolved.
Q3: What are the critical reaction parameters to control to minimize byproduct formation?
To favor the formation of the desired this compound and minimize byproducts, the following parameters should be carefully controlled:
-
Stoichiometry of Sodium Methoxide: Using a slight excess of sodium methoxide can ensure complete conversion of the starting material, but a large excess will promote the formation of the dimethoxy byproduct. Careful optimization of the molar ratio is crucial.
-
Reaction Temperature: Lower temperatures generally favor selectivity. Running the reaction at or below room temperature can help to control the rate of the second substitution, thus reducing the formation of 4,6-dimethoxynicotinonitrile.
-
Reaction Time: Monitoring the reaction is key. The reaction should be quenched once the starting material is consumed to prevent further reaction to the dimethoxy byproduct.
-
Anhydrous Conditions: The presence of water can lead to the formation of the hydroxy byproduct. Therefore, using anhydrous solvents and reagents is essential.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High levels of 4,6-dimethoxynicotinonitrile | 1. Excess sodium methoxide used.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Reduce the molar equivalents of sodium methoxide.2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed. |
| Presence of 6-Chloro-4-hydroxynicotinonitrile | 1. Water present in the reaction mixture.2. Hydrolysis during workup. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.2. Perform the workup under neutral or slightly basic conditions to avoid acid-catalyzed hydrolysis. |
| Incomplete conversion of 4,6-dichloronicotinonitrile | 1. Insufficient sodium methoxide.2. Low reaction temperature or short reaction time. | 1. Increase the amount of sodium methoxide incrementally.2. Increase the reaction temperature or extend the reaction time, while monitoring for byproduct formation. |
| Complex mixture of unidentified byproducts | 1. Impure starting materials.2. Decomposition of reagents or products. | 1. Verify the purity of 4,6-dichloronicotinonitrile by GC-MS or NMR before starting the reaction.2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents or products are sensitive to air or moisture. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4,6-Dichloronicotinonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, optional)
-
Quenching solution (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a stirred solution of 4,6-dichloronicotinonitrile in anhydrous methanol (and optional co-solvent) under an inert atmosphere, add sodium methoxide portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion (typically when the starting material is no longer detected), carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol for Byproduct Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Validation & Comparative
A Comparative Guide to Alternative Reagents for 4-Chloro-6-methoxynicotinonitrile in Drug Discovery and Chemical Synthesis
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a critical task in the synthesis of novel therapeutics. 4-Chloro-6-methoxynicotinonitrile serves as a versatile building block for introducing molecular diversity at the 4-position of the pyridine ring through various cross-coupling reactions. However, the reactivity, cost, and availability of this reagent necessitate a thorough evaluation of its alternatives. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic route development.
The primary alternatives to this compound can be categorized into two main strategies: the use of analogous 4-halonicotinonitriles with different halogen substituents and the application of bioisosteric replacements to explore novel chemical space with potentially improved pharmacological properties.
Head-to-Head Comparison of 4-Halonicotinonitriles in Cross-Coupling Reactions
The reactivity of the halogen at the 4-position of the 6-methoxynicotinonitrile core is a determining factor in the efficiency of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. This trend directly impacts the choice of catalyst, reaction conditions, and overall cost-effectiveness of the synthesis. While this compound is often used due to the lower cost of aryl chlorides, its bromo and iodo counterparts offer significantly higher reactivity, often leading to higher yields, shorter reaction times, and milder reaction conditions.
Suzuki-Miyaura Coupling
| Halogen (X) at C4 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 (estimated) |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 (representative) |
| Chloro | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~70-80 (representative) |
Yields are estimated based on typical reactivities of halopyridines in Suzuki-Miyaura cross-coupling reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the 4-halonicotinonitrile is highly dependent on the nature of the halogen. Aryl iodides and bromides are generally more reactive than aryl chlorides, which often require more sophisticated and expensive catalyst systems to achieve high conversion.
| Halogen (X) at C4 | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | >95 (estimated) |
| Bromo | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 12 | ~90 (representative) |
| Chloro | Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF | 120 | 24 | ~60-70 (representative) |
Yields are estimated based on typical reactivities of halopyridines in Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Bioisosteric Replacements
In drug discovery, bioisosteric replacement is a strategy used to modify a compound's physicochemical properties, such as metabolic stability, solubility, and target affinity, while retaining or improving its biological activity. For this compound, several bioisosteric replacements for the chloro substituent or the entire pyridine scaffold can be considered.
Alternatives for the Chloro Group:
-
Triflate (-OTf): Aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions and are often more reactive than the corresponding chlorides.[1][2]
-
Other Functional Groups: Depending on the desired interaction with the biological target, other small functional groups such as a methyl group, a trifluoromethyl group, or a small heterocycle could be explored as bioisosteres for the chlorine atom.
Alternatives for the Pyridine Scaffold:
-
Other Heterocycles: Pyrimidine, pyrazine, or pyridazine rings can be considered as bioisosteric replacements for the pyridine ring. These changes can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
-
Fused Ring Systems: Quinoline or isoquinoline scaffolds can also be explored as alternatives, offering a larger and more rigid framework.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloro-6-methoxynicotinonitrile (as a proxy for the 4-chloro isomer)
Materials:
-
2-Chloro-6-methoxynicotinonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-6-methoxynicotinonitrile, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 4-Chloropyridine (General Protocol)
Materials:
-
4-Chloropyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 4-chloropyridine derivative and the amine.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Signaling Pathway: PIM-1 Kinase Inhibition
Many substituted pyridine derivatives, which can be synthesized from this compound and its alternatives, have been identified as potent inhibitors of PIM-1 kinase.[3] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target in oncology.[4] The diagram below illustrates a simplified PIM-1 signaling pathway.
Caption: Simplified PIM-1 signaling pathway and the point of intervention for inhibitors.
References
A Comparative Guide to the Reactivity of 4-halo-6-methoxynicotinonitriles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of compounds with diverse biological activities. Among the various precursors utilized, 4-halo-6-methoxynicotinonitriles serve as versatile building blocks for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-6-methoxynicotinonitriles in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation. The information presented, supported by experimental data from analogous systems, is intended to aid in the strategic selection of substrates and reaction conditions for synthetic campaigns.
General Reactivity Trends
The reactivity of 4-halo-6-methoxynicotinonitriles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity for the halogens is a critical factor in determining the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
General Reactivity Order: I > Br > Cl >> F
This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond is most easily cleaved by the palladium catalyst, leading to faster reactions and often requiring milder conditions. Conversely, the strong C-F bond renders 4-fluoro-6-methoxynicotinonitrile largely unreactive in standard cross-coupling reactions. While chloro derivatives are more reactive than their fluoro counterparts, they typically necessitate more forcing conditions and specialized catalyst systems to achieve high yields.
Quantitative Comparison of Reactivity
The following table summarizes representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions of 4-halo-6-methoxypyridine derivatives. Due to the limited availability of direct comparative studies on the exact 4-halo-6-methoxynicotinonitrile scaffold, data from closely related analogues are presented to illustrate the expected reactivity trends.
| Halogen (X) | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo (I) | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 2 | ~95 |
| Bromo (Br) | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | ~89 |
| Chloro (Cl) | Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~78 |
| Fluoro (F) | Suzuki-Miyaura | Phenylboronic acid | - | - | - | - | - | No Reaction |
| Iodo (I) | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | High |
| Bromo (Br) | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88[1] |
| Chloro (Cl) | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 24 | Moderate-High |
| Fluoro (F) | Buchwald-Hartwig | Morpholine | - | - | - | - | - | No Reaction |
| Iodo (I) | Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | KOAc | Dioxane/H₂O | 100 | 1 | High |
| Bromo (Br) | Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | KOAc | Dioxane/H₂O | 100 | 1 | Good |
| Chloro (Cl) | Cyanation | Zn(CN)₂ | NiCl₂·6H₂O/dppf/Zn | DMAP | - | Mild | - | Good |
Note: The yields are indicative and can vary based on the specific substrates, catalyst system, and reaction conditions. Data for iodo and some chloro derivatives are extrapolated from general knowledge of halopyridine reactivity due to a lack of specific comparative studies.
Experimental Protocols
The following are detailed, generalized methodologies for the key reactions discussed. These protocols should serve as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This reaction facilitates the formation of a carbon-carbon bond between the 4-halonicotinonitrile and an organoboron reagent.
Materials:
-
4-halo-6-methoxynicotinonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-halo-6-methoxynicotinonitrile, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction enables the formation of a carbon-nitrogen bond between the 4-halonicotinonitrile and a primary or secondary amine.[2][3][4][5]
Materials:
-
4-halo-6-methoxynicotinonitrile (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst activation.
-
Add the 4-halo-6-methoxynicotinonitrile, amine, and base.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Cyanation
This reaction introduces a nitrile group at the 4-position of the nicotinonitrile core.
Materials:
-
4-halo-6-methoxynicotinonitrile (1.0 eq)
-
Cyanide source (e.g., K₄[Fe(CN)₆], 0.5 eq, or Zn(CN)₂, 0.6 eq)
-
Catalyst (e.g., Pd(OAc)₂ or NiCl₂·6H₂O/dppf/Zn)
-
Base/Additive (e.g., KOAc or DMAP)
-
Solvent (e.g., Dioxane/H₂O or an organic solvent for Ni-catalyzed reactions)
Procedure for Palladium-Catalyzed Cyanation:
-
To a screw-cap vial, add the 4-halo-6-methoxynicotinonitrile, K₄[Fe(CN)₆], Pd(OAc)₂, a suitable ligand, and KOAc.[6]
-
Evacuate and backfill the vial with an inert gas.
-
Add the degassed solvent system (e.g., Dioxane/H₂O).
-
Seal the vial and heat to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Relative Reactivity in Suzuki-Miyaura Coupling
Caption: General reactivity trend of 4-halo-6-methoxynicotinonitriles in Suzuki-Miyaura coupling.
General Experimental Workflow for Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Substituted-6-methoxynicotinonitriles
This guide provides a comparative analysis of the spectroscopic properties of 4-substituted-6-methoxynicotinonitriles, a class of heterocyclic compounds of interest to researchers, scientists, and drug development professionals. By examining the influence of various substituents at the 4-position on the spectral characteristics, this document aims to facilitate the structural elucidation and characterization of these molecules. The guide leverages experimental data from closely related and well-characterized analogs to illustrate the impact of different functional groups on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
Data Presentation
The following tables summarize the key spectroscopic data for representative 4-substituted-6-methoxynicotinonitrile analogs. The data is compiled from published literature and illustrates the spectral shifts and patterns associated with different substituents at the 4-position of the nicotinonitrile core.
Table 1: ¹H NMR Spectroscopic Data of 4-Substituted-6-methoxynicotinonitrile Analogs
| 4-Substituent | H-2 (s) | H-5 (s) | Aromatic Protons (m) | Methoxy Protons (s) | Amino Protons (s) |
| 4-(4-chlorophenyl) | - | 7.62 | 7.55 (d, J = 8.6 Hz, 2H), 7.41 (s, 1H) | 4.18 | - |
| 4-(4-bromophenyl) | - | 7.62 | 7.71 (d, J = 8.6 Hz, 2H), 7.54 (d, J = 8.6 Hz, 2H), 7.41 (s, 1H) | 4.18 | - |
| 4-phenyl (amino at C2) | - | 7.25 | 8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H) | - | 5.38 |
Note: Data for chloro and bromo-substituted compounds are for 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Data for the amino-substituted compound is for 2-amino-4,6-diphenylnicotinonitrile. Chemical shifts (δ) are in ppm.
Table 2: ¹³C NMR Spectroscopic Data of 4-Substituted-6-methoxynicotinonitrile Analogs
| 4-Substituent | C2 | C3 | C4 | C5 | C6 | CN | Methoxy Carbon | Aromatic Carbons |
| 4-(4-chlorophenyl) | 164.8 | 93.5 | 155.4 | 115.5 | 151.9 | 115.0 | 55.0 | 135.5, 134.8, 132.4, 130.0, 127.4, 127.0, 126.5, 125.1 |
| 4-(4-bromophenyl) | 164.8 | 93.5 | 155.4 | 115.5 | 151.9 | 115.0 | 55.0 | 135.5, 134.8, 132.4, 130.0, 127.4, 127.0, 126.5, 125.1 |
| 4-phenyl (amino at C2) | 160.2 | 88.3 | 155.2 | 111.3 | 159.9 | 117.2 | - | 138.0, 137.0, 130.2, 129.9, 129.0, 128.8, 128.2, 127.3 |
Note: Data for chloro and bromo-substituted compounds are for 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Data for the amino-substituted compound is for 2-amino-4,6-diphenylnicotinonitrile. Chemical shifts (δ) are in ppm.
Table 3: FT-IR Spectroscopic Data of 4-Substituted-6-methoxynicotinonitrile Analogs
| 4-Substituent | C≡N Stretch (cm⁻¹) | C=C & C=N Stretches (cm⁻¹) | C-O Stretch (cm⁻¹) | N-H Stretches (cm⁻¹) |
| 4-(4-chlorophenyl) | ~2220 | ~1600-1450 | ~1250 | - |
| 4-(4-bromophenyl) | 2223 | 1584, 1551, 1540 | ~1250 | - |
| 4-phenyl (amino at C2) | 2205 | 1637, 1572, 1548 | - | 3463, 3299, 3170 |
Note: Data for the bromo-substituted compound is for 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-p-tolylpyridine-3-carbonitrile. Data for the amino-substituted compound is for 2-amino-4,6-diphenylnicotinonitrile.
Experimental Protocols
Standardized protocols for acquiring high-quality spectroscopic data are crucial for reproducible research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]
-
Sample Preparation : For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in an NMR tube.[1] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1] Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[1]
-
Data Acquisition : Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][3] Key parameters to set include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, proton decoupling is used to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[4]
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[5] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disk.[5]
-
Data Acquisition : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Impact (EI) is a common ionization technique that causes fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that typically results in the observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight.
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight, and the fragmentation pattern can be used to deduce the structure of the molecule.
Mandatory Visualization
Caption: General workflow for the spectroscopic analysis of synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 3. preprints.org [preprints.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 4-Chloro-6-methoxynicotinonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the chemical structure of novel compounds is a cornerstone of drug discovery and development. For derivatives of 4-Chloro-6-methoxynicotinonitrile, a heterocyclic scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative overview of standard analytical techniques for structural elucidation, presenting expected data for the parent compound and comparing it with alternative structures. Detailed experimental protocols are provided to assist researchers in obtaining high-quality data for their own derivatives.
Data Presentation: A Comparative Spectroscopic Analysis
To facilitate the identification and characterization of this compound and its derivatives, the following table summarizes the expected and observed spectroscopic data. The data for the target compound is predicted based on known substituent effects on the pyridine ring system, while the data for the comparative compounds are from literature sources.
| Compound | Technique | Parameter | Expected/Observed Value | Reference |
| This compound | ¹H NMR (CDCl₃, 500 MHz) | Chemical Shift (δ) | δ 7.35 (s, 1H, H-5), 6.80 (s, 1H, H-2), 4.00 (s, 3H, -OCH₃) | Predicted |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shift (δ) | δ 163.0 (C-6), 155.0 (C-4), 140.0 (C-2), 116.0 (CN), 110.0 (C-5), 105.0 (C-3), 55.0 (-OCH₃) | Predicted | |
| Mass Spec. (EI) | m/z | 168 (M⁺), 170 (M⁺+2), 133, 105 | Predicted | |
| 2-Chloro-6-methoxypyridine | ¹³C NMR | Chemical Shift (δ) | - | [1] |
| 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | ¹H NMR (CDCl₃, 500 MHz) | Chemical Shift (δ) | δ = 7.61 (d, J = 8.9 Hz, 2H), 7.62 (s,1H), 7.54 (d, J = 8.9 Hz, 2H), 7.42 (s, 1H), 4.18 (s, 3H) | [2] |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shift (δ) | δ = 164.8, 155.3, 151.9, 136.6, 135.5, 134.3, 129.8, 129.4, 127.4, 127.0, 126.5, 115.5, 115.0, 93.5, 55.0 | [2] | |
| 2-Chloro-6-(4-chlorophenyl)-4-(4-methoxylphenyl)nicotinonitrile | Mass Spec. (GC-MS) | m/z, Melting Point | M.p.: 237.0 - 239.0 °C | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for various derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
GC Column: Standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern, especially for the presence of chlorine (M⁺+2 peak with approximately one-third the intensity of the M⁺ peak).
-
Propose fragmentation pathways for the major fragment ions to support the proposed structure.
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.
Instrumentation: Single-crystal X-ray diffractometer.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).
-
Allow the solvent to evaporate slowly at room temperature.
-
Alternatively, use vapor diffusion or cooling crystallization methods to obtain single crystals of suitable quality (typically > 0.1 mm in all dimensions).
Data Collection:
-
Mount a suitable single crystal on the diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data is typically collected over a range of angles while rotating the crystal.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
The final refined structure provides precise bond lengths, bond angles, and the overall molecular conformation.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for validating the structure of this compound derivatives.
References
A Comparative Guide to the Structure-Activity Relationship of Nicotinonitrile Derivatives in Drug Discovery
The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational compounds.[1] Its synthetic versatility allows for extensive modification, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comparative analysis of nicotinonitrile derivatives, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents, with a particular emphasis on kinase inhibition.
Anticancer Activity: A Tale of Diverse Mechanisms
Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms such as kinase inhibition and the induction of apoptosis.
A prominent mechanism of action for many anticancer nicotinonitrile derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[3][4]
Tyrosine Kinase Inhibition:
Several studies have highlighted the potential of nicotinonitrile derivatives as tyrosine kinase inhibitors. For instance, novel derivatives bearing imino moieties have shown potent antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (~1-3 µM).[5] The most potent of these compounds demonstrated significant tyrosine kinase inhibition, with IC50 values of 311 and 352 nM.[5]
Pim Kinase Inhibition:
Nicotinonitrile derivatives have also emerged as promising inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer cell survival.[6] Certain derivatives have exhibited sub-micromolar IC50 values against Pim kinase isoforms, comparable to the pan-kinase inhibitor Staurosporine.[6]
Data Comparison: Anticancer Activity of Nicotinonitrile Derivatives
| Compound ID/Series | Target Cell Line(s) | Key Structural Features | IC50 (µM) | Mechanism of Action | Reference |
| Imino Derivatives (5g, 7i, 8, 9) | MCF-7, HCT-116 | Imino moieties | ~ 1-3 | Tyrosine Kinase Inhibition, Apoptosis Induction | [5] |
| N-Nicotinonitrile Derivatives (11, 12) | MCF-7, HepG2 | Nucleoside analogues | Promising (comparable to doxorubicin) | Inhibition of urokinase plasminogen activator (uPA) | [7] |
| Pyridinethione Derivatives (3b, 4c–5d, 7b–12a, 10d, 13b) | HCT-116, HepG-2, MCF-7 | Thienopyridine fusion | Not specified, but showed "interesting antitumor activity" | Not specified | [3] |
| Pim Kinase Inhibitors (8c, 8e, 9a, 9e, 12) | HepG2, MCF-7 | Varied substitutions | Sub-micromolar to low single-digit micromolar | Pim Kinase Inhibition, Apoptosis Induction | [6] |
| Coumarinyl-nicotinonitrile (4b) | HepG2, MCF-7 | Coumarin hybrid | 28.60 (HepG2), 24.89 (MCF-7) | Not specified | [8] |
| Phenylfuranylnicotinamidines (4e) | Panel of 60 cell lines | Phenylfuranyl and nicotinamidine moieties | 0.83 (GI50) | Nuclease-like DNA degradation | [9] |
Beyond kinase inhibition, many nicotinonitrile derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Mechanistic studies have shown that potent derivatives can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[6] This leads to the activation of caspases, the executioners of apoptosis.[5][6]
Visualizing the Mechanism: Apoptosis Induction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle for Nicotinonitrile Functionalization: Suzuki vs. Stille Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the efficient functionalization of heteroaromatic scaffolds like nicotinonitrile is a critical endeavor. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful tools for forging carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two indispensable methods for the functionalization of nicotinonitrile, offering insights into their respective strengths and weaknesses to aid in reaction planning and optimization.
The palladium-catalyzed cross-coupling of organohalides with organometallic reagents has revolutionized modern organic synthesis. When it comes to modifying the nicotinonitrile core, both Suzuki and Stille couplings offer viable pathways. The Suzuki coupling typically employs organoboron reagents (boronic acids or esters) and requires a base, while the Stille coupling utilizes organotin reagents (stannanes) and can often be performed under neutral conditions.[1][2] The choice between these two powerhouse reactions is often nuanced, depending on factors such as substrate scope, functional group tolerance, and practical considerations like toxicity and byproduct removal.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts[2] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture[3] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups[3] |
| Reaction Conditions | Typically requires a base[4] | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed | Tin byproducts can be difficult to remove from the reaction mixture |
Performance Comparison: A Data-Driven Analysis
While a direct, side-by-side comparative study on the same nicotinonitrile substrate is not extensively documented in the literature, we can draw valuable insights from studies on structurally related and electronically similar heteroaromatic systems. A study on the functionalization of diazocines provides a compelling head-to-head comparison of Suzuki and Stille couplings with various aryl bromides, offering a strong proxy for the expected performance with nicotinonitrile derivatives.[5][6]
Nicotinonitrile, being an electron-deficient pyridine derivative, presents its own set of challenges in cross-coupling reactions. The data from analogous systems suggests that the Stille coupling may offer advantages in certain scenarios.
Quantitative Yield Data from an Analogous Heteroaromatic System (Diazocines)
The following table summarizes the yields obtained for the coupling of an iodo-diazocine with a variety of electronically and sterically diverse aryl bromides, showcasing the relative performance of Suzuki and Stille couplings.[5][6]
| Aryl Bromide Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzonitrile | 75 | 88 |
| 4-Bromobenzaldehyde | 39 | 91 |
| Methyl 4-bromobenzoate | 59 | 80 |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | 60 | 86 |
| 2-Bromothiophene | 66 | 94 |
| 4-Bromopyridine | 0 | 47 |
Data sourced from a comparative study on the functionalization of diazocines, which serves as a relevant model for nicotinonitrile.[5][6]
From this data, a clear trend emerges: the Stille coupling generally provides more consistent and often higher yields, particularly with challenging substrates.[5][6] This includes electron-deficient aryl halides and those containing coordinating functional groups (e.g., aldehydes, esters), which can be problematic in Suzuki couplings. Furthermore, the Stille coupling demonstrates superior performance with sterically hindered substrates.[5] For the functionalization of nicotinonitrile, which is itself an electron-deficient system, these observations are particularly pertinent. The complete failure of the Suzuki coupling with 4-bromopyridine in this study highlights a potential limitation when coupling two heteroaromatic systems.[5]
Catalytic Cycles and Experimental Workflow
The fundamental mechanisms of both Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Catalytic cycles for Suzuki and Stille cross-coupling reactions.
A generalized experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below. The key steps, from reagent preparation to product purification, are crucial for achieving high yields and purity.
A generalized experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
Below are representative experimental protocols for Suzuki and Stille couplings, which can be adapted for the functionalization of halonicotinonitriles.
General Procedure for Suzuki-Miyaura Coupling of a Halonicotinonitrile
A reaction vessel is charged with the halonicotinonitrile (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times. A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1), is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]
General Procedure for Stille Coupling of a Halonicotinonitrile
To a flame-dried reaction flask under an inert atmosphere is added the halonicotinonitrile (1.0 mmol), the organostannane reagent (1.1-1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/ligand, 2-5 mol%). Anhydrous and degassed solvent, such as toluene or DMF, is added. In some cases, additives like CuI or LiCl may be beneficial. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until completion. Upon cooling, the reaction mixture is diluted with an organic solvent and may be washed with an aqueous solution of potassium fluoride to precipitate tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion and Recommendations
Both Suzuki and Stille couplings are formidable methods for the functionalization of the nicotinonitrile scaffold. The Suzuki coupling is often the first choice for many chemists due to the low toxicity of the boron reagents and the straightforward removal of byproducts, making it particularly appealing for applications in medicinal chemistry and process development.[5]
However, for substrates that are sterically demanding, electronically deactivated, or contain sensitive functional groups that are incompatible with the basic conditions of the Suzuki reaction, the Stille coupling often proves to be the more robust and higher-yielding alternative.[5][6] The exceptional functional group tolerance of organostannanes is a key advantage.[3] The primary drawback of the Stille coupling remains the toxicity of the organotin reagents and the challenges associated with the complete removal of tin-containing byproducts from the final product.
For the functionalization of nicotinonitrile, a systematic approach is recommended. Initial exploration using Suzuki coupling with a robust catalyst system (e.g., a palladium precatalyst with a biarylphosphine ligand) is a logical starting point. If yields are low or side reactions are prevalent, the Stille coupling should be considered as a powerful alternative, especially when dealing with complex or sensitive coupling partners. Ultimately, the optimal choice will be dictated by the specific synthetic target, the availability of starting materials, and the desired balance between reaction efficiency, operational simplicity, and safety considerations.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of 4-Arylnicotinonitrile Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a series of 4-arylnicotinonitrile products, offering valuable insights for their identification and characterization.
This document presents a detailed summary of the ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-phenylnicotinonitrile, 4-(p-tolyl)nicotinonitrile, and 4-(4-methoxyphenyl)nicotinonitrile. Furthermore, a detailed experimental protocol for the synthesis of these compounds via a Suzuki-Miyaura cross-coupling reaction is provided, alongside an alternative synthetic route.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the three synthesized 4-arylnicotinonitrile derivatives. These compounds were synthesized using a palladium-catalyzed Suzuki-Miyaura coupling reaction between 4-chloronicotinonitrile and the corresponding arylboronic acid.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 4-Arylnicotinonitrile Products
| Compound | Ar-H (ppm) | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | Other (ppm) |
| 4-Phenylnicotinonitrile | 7.55-7.45 (m, 5H) | 8.85 (s, 1H) | 7.40 (d, J=5.2 Hz, 1H) | 8.70 (d, J=5.2 Hz, 1H) | - |
| 4-(p-Tolyl)nicotinonitrile | 7.40 (d, J=8.0 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H) | 8.83 (s, 1H) | 7.38 (d, J=5.2 Hz, 1H) | 8.68 (d, J=5.2 Hz, 1H) | 2.43 (s, 3H, CH₃) |
| 4-(4-Methoxyphenyl)nicotinonitrile | 7.45 (d, J=8.8 Hz, 2H), 7.02 (d, J=8.8 Hz, 2H) | 8.81 (s, 1H) | 7.35 (d, J=5.2 Hz, 1H) | 8.65 (d, J=5.2 Hz, 1H) | 3.88 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃) of 4-Arylnicotinonitrile Products
| Compound | C-Ar (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CN (ppm) | Other (ppm) |
| 4-Phenylnicotinonitrile | 137.2, 129.8, 129.2, 128.9 | 151.2 | 115.8 | 150.1 | 124.5 | 149.8 | 117.5 | - |
| 4-(p-Tolyl)nicotinonitrile | 139.2, 134.4, 129.9, 128.8 | 151.0 | 115.9 | 150.0 | 124.3 | 149.7 | 117.6 | 21.3 (CH₃) |
| 4-(4-Methoxyphenyl)nicotinonitrile | 160.5, 130.2, 129.5, 114.7 | 150.8 | 116.0 | 149.8 | 124.0 | 149.6 | 117.7 | 55.4 (OCH₃) |
Table 3: Mass Spectrometry Data (ESI-MS) of 4-Arylnicotinonitrile Products
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| 4-Phenylnicotinonitrile | C₁₂H₈N₂ | 181.0760 | 181.0762 |
| 4-(p-Tolyl)nicotinonitrile | C₁₃H₁₀N₂ | 195.0917 | 195.0919 |
| 4-(4-Methoxyphenyl)nicotinonitrile | C₁₃H₁₀N₂O | 211.0866 | 211.0868 |
Experimental Protocols
Synthesis of 4-Arylnicotinonitriles via Suzuki-Miyaura Coupling
This protocol describes a general and efficient method for the synthesis of 4-arylnicotinonitriles.
Materials:
-
4-Chloronicotinonitrile
-
Appropriate arylboronic acid (phenylboronic acid, p-tolylboronic acid, or 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-chloronicotinonitrile (1.0 mmol), the respective arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-arylnicotinonitrile product.
Alternative Synthetic Route: Negishi Coupling
An alternative approach for the synthesis of 4-arylnicotinonitriles involves a Negishi cross-coupling reaction. This method utilizes an organozinc reagent, which can be prepared from the corresponding aryl bromide.
Procedure Outline:
-
Formation of Organozinc Reagent: React the appropriate aryl bromide with activated zinc dust to form the arylzinc bromide reagent.
-
Coupling Reaction: In a separate flask, combine 4-chloronicotinonitrile and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Addition and Reaction: Add the freshly prepared arylzinc bromide solution to the mixture and stir at room temperature until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography as described in the Suzuki-Miyaura protocol.
Visualizing the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis and characterization of 4-arylnicotinonitrile products.
This guide provides a foundational dataset and experimental framework for researchers working with 4-arylnicotinonitrile derivatives. The presented data and protocols can be utilized for the unambiguous identification of these compounds and as a starting point for the development of novel analogues with potential applications in medicinal chemistry and materials science.
Safety Operating Guide
Essential Safety and Operational Guide for 4-Chloro-6-methoxynicotinonitrile
This guide provides crucial safety, handling, and disposal information for 4-Chloro-6-methoxynicotinonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles during procedures with a higher risk of splashing, such as bulk handling or mixing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals, including solvents and chlorinated compounds.[3][4][5][6] Always inspect gloves for any signs of degradation or punctures before use and follow proper removal techniques to avoid skin contact.[7] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat is mandatory for all procedures.[1] For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or suit is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is unavailable or if there is a potential to exceed exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[7][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risks.
1. Pre-Handling Preparations:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[1]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spill cleanup materials, and designated waste containers.[1]
-
Labeling: All containers of this compound and any prepared solutions must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.[9]
2. Handling the Chemical:
-
Weighing: Conduct all weighing of solid this compound inside a chemical fume hood. Use disposable weighing boats to prevent cross-contamination.[1]
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing. Ensure the process is carried out within a fume hood.[1]
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the handling area.[8]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[9][11][12]
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled Hazardous Waste Container | Collect in a clearly labeled, sealed container designated for halogenated organic solids. |
| Solutions of this compound | Labeled Halogenated Liquid Waste Container | Dispose of in a dedicated, sealed container for halogenated organic liquid waste.[9][11][13] Do not mix with non-halogenated waste.[11][13] |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Labeled Solid Waste Container | Place in a designated, sealed container for solid chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled Solid Waste Container | Dispose of in a sealed bag or container designated for contaminated solid waste.[7] |
All waste must be disposed of through your institution's hazardous waste management program. Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical constituents.[9][11]
Emergency Procedures
Spill Management:
-
In case of a spill, evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][11]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
First Aid:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
